4-(Oxetan-3-yloxy)quinoline
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Overview
Description
“4-(Oxetan-3-yloxy)quinoline” is a compound that contains an oxetane ring attached to a quinoline ring . The oxetane ring is a three-membered cyclic ether, while the quinoline is a heterocyclic aromatic organic compound with a bicyclic structure, containing a benzene ring fused to a pyridine ring .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a quinoline ring system with an oxetane group attached at the 4-position . Quinoline is a planar molecule, which allows it to easily stack and interact with other planar molecules . The oxetane ring adds a three-dimensional aspect to the molecule, which could influence its reactivity and interactions .Scientific Research Applications
Anticancer Properties and Mechanisms
Quinoline derivatives, including those structurally related to 4-(Oxetan-3-yloxy)quinoline, have been extensively studied for their anticancer properties. The synthesis and exploration of quinoline-indole-oxadiazole hybrids have demonstrated significant in vitro cytotoxic potential against breast adenocarcinoma (MCF7) cells. These compounds, exemplified by 8-((5-(3-(1H-indol-3-yl)propyl)-1,3,4-oxadiazol-2-yl)methoxy)quinoline, have shown low IC50 values, indicating their potent anticancer activity. Their mechanism of action involves disrupting microtubule formation, leading to cell cycle arrest at the G2/M phase, which is a critical step in cancer progression (Kamath, Sunil, & Ajees, 2016).
Photovoltaic Applications
Research on the photovoltaic properties of quinoline derivatives, such as the study of 4H-pyrano[3,2-c]quinoline derivatives, has demonstrated their potential in organic-inorganic photodiode fabrication. Films of these derivatives have been analyzed for their electrical properties, revealing rectification behavior and photovoltaic properties under both dark and illumination conditions. This suggests their applicability in photodiodes, highlighting the versatility of quinoline derivatives in electronic applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Antimalarial Activity
Quinoline derivatives also exhibit promising antimalarial activity. Novel conjugated quinoline-indoles, for instance, have shown activity against the malaria parasite Plasmodium falciparum. These compounds disrupt mitochondrial function as part of their mechanism of action, representing a valuable approach in the fight against malaria, especially in strains resistant to conventional treatments (Teguh et al., 2013).
Antimicrobial Properties
The antimicrobial activities of quinoline derivatives have been widely studied, with many compounds showing significant bioactivity against a range of gram-positive and gram-negative bacteria, including resistant strains such as MRSA. The structural diversity of quinoline allows for the synthesis of compounds with targeted antimicrobial properties, offering potential for the development of new antibiotics (O’Donnell, Smyth, Ramachandran, & Smyth, 2010).
Corrosion Inhibition
Quinoline and its derivatives have also been explored as corrosion inhibitors, demonstrating effectiveness in protecting metals against corrosion in acidic media. Their high electron density and ability to form stable chelating complexes with metallic surfaces make them excellent candidates for industrial applications in corrosion prevention (Verma, Quraishi, & Ebenso, 2020).
Mechanism of Action
Target of Action
Quinoline derivatives have been reported to exhibit anticancer activities through the inhibition of tubulin polymerization, different kinases, topoisomerases, or by affecting dna cleavage activity
Mode of Action
It’s suggested that quinoline derivatives might disrupt protein microtubule functions in cells, which are crucial for cell division . This disruption could potentially lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
This could potentially lead to the inhibition of tumor growth in the context of cancer treatment .
Pharmacokinetics
Oxetane units have been found to be more metabolically stable and lipophilicity neutral , which could potentially enhance the bioavailability of 4-(Oxetan-3-yloxy)quinoline.
Result of Action
Based on the potential mode of action, this compound could potentially induce cell death in rapidly dividing cells, such as cancer cells, by disrupting protein microtubule functions .
Properties
IUPAC Name |
4-(oxetan-3-yloxy)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-4-11-10(3-1)12(5-6-13-11)15-9-7-14-8-9/h1-6,9H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRLWDNPGMKDJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=CC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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